1,1-Dimethoxyhexadecane
Overview
Description
Hexadecane, 1,1-dimethoxy- is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. It has the molecular formula C18H38O2 and is used in various scientific and industrial applications .
Preparation Methods
Hexadecane, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of hexadecanal with methanol in the presence of an acid catalyst. This reaction forms the acetal by replacing the aldehyde hydrogen with two methoxy groups . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Hexadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexadecanoic acid.
Reduction: It can be reduced to form hexadecanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: It is used in lipidomics research to study lipid metabolism and interactions.
Medicine: It is investigated for its potential use in drug formulations due to its solubility properties.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexadecane, 1,1-dimethoxy- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Hexadecane, 1,1-dimethoxy- can be compared with other similar compounds such as:
Hexadecanal: The parent aldehyde of hexadecane, 1,1-dimethoxy-.
Hexadecanol: The reduced form of hexadecane, 1,1-dimethoxy-.
Hexadecanoic acid: The oxidized form of hexadecane, 1,1-dimethoxy-.
These compounds share similar chemical structures but differ in their functional groups and reactivity. Hexadecane, 1,1-dimethoxy- is unique due to its acetal structure, which imparts different chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1-dimethoxyhexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZJJJYINHZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062644 | |
Record name | Hexadecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-29-9 | |
Record name | Hexadecanal dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2791-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethoxyhexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIMETHOXYHEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHW26B8K0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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